molecular formula C8H4Cl3F3 B13334993 1-(Trichloromethyl)-2-(trifluoromethyl)benzene CAS No. 651-36-5

1-(Trichloromethyl)-2-(trifluoromethyl)benzene

Katalognummer: B13334993
CAS-Nummer: 651-36-5
Molekulargewicht: 263.5 g/mol
InChI-Schlüssel: VDEUYVGUNSJXAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trichloromethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The exact methods can vary depending on the desired purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trichloromethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.

    Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenation reagents like chlorine and bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrocarbons or partially dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-(Trichloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Trichloromethyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with other molecules. This can lead to the formation of reactive intermediates that participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Trichloromethyl)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of both trichloromethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Eigenschaften

CAS-Nummer

651-36-5

Molekularformel

C8H4Cl3F3

Molekulargewicht

263.5 g/mol

IUPAC-Name

1-(trichloromethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Cl3F3/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H

InChI-Schlüssel

VDEUYVGUNSJXAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)(F)F)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.